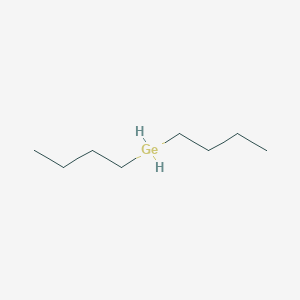
Dibutylgermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibutylgermane can be synthesized through the reaction of germanium tetrachloride with butyl lithium in an inert atmosphere. The reaction typically proceeds as follows:
GeCl4+4BuLi→GeBu2+4LiCl
where Bu represents the butyl group. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Dibutylgermane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibutylgermanium oxide.
Reduction: It can be reduced to form germanium hydrides.
Substitution: this compound can participate in substitution reactions where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Dibutylgermanium oxide.
Reduction: Germanium hydrides.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Dibutylgermane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electronic properties
Mecanismo De Acción
The mechanism by which dibutylgermane exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, potentially altering their function. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
Comparación Con Compuestos Similares
- Tri-n-butylgermane
- Tetra-n-butylgermane
- Dibutylgermanium dichloride
- Dibutylgermanium oxide
Comparison: Dibutylgermane is unique due to its specific structure and reactivity. Compared to tri-n-butylgermane and tetra-n-butylgermane, this compound has fewer butyl groups, which affects its reactivity and physical properties. Dibutylgermanium dichloride and dibutylgermanium oxide are derivatives of this compound, with different functional groups that impart distinct chemical behaviors .
Propiedades
Fórmula molecular |
C8H20Ge |
|---|---|
Peso molecular |
188.87 g/mol |
Nombre IUPAC |
dibutylgermane |
InChI |
InChI=1S/C8H20Ge/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3 |
Clave InChI |
LYDMUSGVFPJYPG-UHFFFAOYSA-N |
SMILES canónico |
CCCC[GeH2]CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















